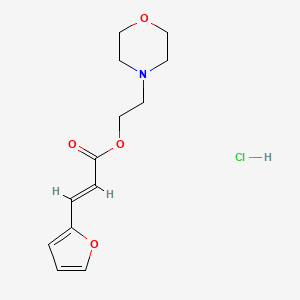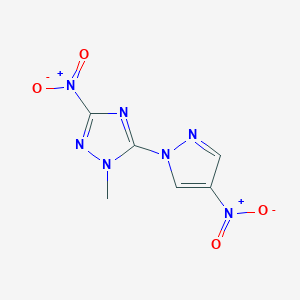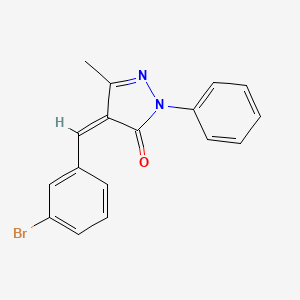![molecular formula C18H25ClN4O B5369524 2-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5369524.png)
2-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrazole class of organic compounds and is commonly referred to as a piperazine derivative.
Mécanisme D'action
The mechanism of action of 2-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. In addition, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to have anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of pain and inflammation. In addition, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol in lab experiments is its potential therapeutic applications. This compound has been shown to have a wide range of pharmacological effects, making it useful in the study of various diseases and disorders. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and costly.
Orientations Futures
There are several future directions for the study of 2-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol. One area of research is the development of new synthesis methods that are more efficient and cost-effective. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of various diseases and disorders. Finally, more research is needed to explore the potential side effects of this compound and its safety profile in humans.
Méthodes De Synthèse
The synthesis of 2-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 4-(4-chlorobenzyl)piperazine with 3-methyl-1H-pyrazole-5-carbaldehyde in the presence of ethanol and potassium carbonate. The reaction results in the formation of this compound as a white crystalline solid.
Applications De Recherche Scientifique
The scientific research application of 2-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol is vast and varied. This compound has been studied extensively for its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In addition, this compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
2-[4-[[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methyl]-3-methylpyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O/c1-15-17(14-23(20-15)10-11-24)13-22-8-6-21(7-9-22)12-16-2-4-18(19)5-3-16/h2-5,14,24H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKZICYBADHZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCN(CC2)CC3=CC=C(C=C3)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-bromophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5369452.png)
![1-(4-methylphenyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5369457.png)


![ethyl 5-(2,5-dimethoxyphenyl)-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5369479.png)
![2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5369496.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(3-methylphenyl)urea](/img/structure/B5369507.png)
![N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B5369521.png)

![N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide](/img/structure/B5369539.png)
![N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5369543.png)
![N-ethyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5369548.png)